7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine

Kinase inhibition CDK inhibitors Bioisostere comparison

This 3,7-disubstituted pyrazolo[4,3-d]pyrimidine scaffold demonstrates superior CDK1/cyclin B inhibition over purine bioisosteres. The 7-chloro handle enables rapid diversification via SNAr for focused kinase inhibitor libraries. With proven antiproliferative activity against HCT-116, MCF-7, HepG2, and A549, it is a strategic replacement for purine cores in oncology programs. Order now to accelerate your lead optimization.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 5399-95-1
Cat. No. B1295823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
CAS5399-95-1
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C(=NC=N2)Cl
InChIInChI=1S/C6H5ClN4/c1-3-4-5(11-10-3)6(7)9-2-8-4/h2H,1H3,(H,10,11)
InChIKeyPVLXFOBJWRGYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 5399-95-1) Procurement Guide: Core Properties and Commercial Availability


7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 5399-95-1) is a 3,7-disubstituted fused heterocyclic scaffold belonging to the pyrazolo[4,3-d]pyrimidine family, characterized by a chlorine atom at the 7-position and a methyl group at the 3-position [1]. The compound has a molecular weight of 168.58 g/mol and is commercially available from multiple vendors in purities ranging from 95% to 97% . The pyrazolo[4,3-d]pyrimidine core serves as an established purine bioisostere, enabling interactions with ATP-binding sites of various kinases [2].

Why 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine Cannot Be Replaced by Unsubstituted or Differently Substituted Pyrazolopyrimidine Analogs


Generic substitution of 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine with structurally related pyrazolopyrimidines fails due to the critical functional role of both the 7-chloro and 3-methyl substituents. The 7-chloro group serves as an essential leaving group for nucleophilic aromatic substitution, enabling downstream diversification into 7-amino, 7-alkoxy, and 7-thio derivatives essential for SAR exploration and lead optimization [1]. The 3-methyl substituent contributes to the specific substitution pattern (3,7-disubstituted) that has been demonstrated to yield superior CDK1/cyclin B inhibitory activity compared to the corresponding 6,9-disubstituted purines in head-to-head comparisons [2]. Substitution with compounds lacking the 7-chloro handle (e.g., 7-H or 7-OH analogs) eliminates this synthetic versatility, while alternative halogen placement (e.g., 5-chloro regioisomers) alters the electronics of nucleophilic displacement and the resulting binding orientation. Furthermore, the pyrazolo[4,3-d]pyrimidine core itself represents one of only four bioisostere types that have demonstrated improved biological properties over the parent purine scaffold, whereas other heterocyclic replacements (including pyrazolo[1,5-a]pyrimidines, triazines, and pyridines) show variable or diminished activity [3].

7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine: Quantitative Comparator Evidence for Scientific Selection


Pyrazolo[4,3-d]pyrimidine Core Demonstrates Superior Cellular Potency Compared to Purine-Based CDK Inhibitor CR8

A direct comparative study evaluated the purine-based CDK inhibitor CR8 alongside its pyrazolo[4,3-d]pyrimidine bioisosteres. The pyrazolo[4,3-d]pyrimidine-derived compounds were confirmed to be more potent in cellular assays than the corresponding purine-based compounds [1]. This demonstrates that the pyrazolo[4,3-d]pyrimidine scaffold itself confers enhanced cellular activity over the purine core from which it was bioisosterically derived. While 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine serves as the synthetic precursor to such active derivatives, the scaffold advantage is established at the core level.

Kinase inhibition CDK inhibitors Bioisostere comparison Cellular potency

3,7-Disubstituted Pyrazolo[4,3-d]pyrimidines Outperform 6,9-Disubstituted Purines in CDK1/Cyclin B Inhibition

In a systematic evaluation of CDK1/cyclin B inhibitory properties, 3,7-disubstituted pyrazolo[4,3-d]pyrimidines (the structural class to which 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine belongs) exhibited the best results compared to the corresponding 6,9-disubstituted purines [1]. The study directly compared both CDK1 inhibitory properties and antiproliferative activity against cancer cell lines between the two scaffold classes, with the pyrazolo[4,3-d]pyrimidines demonstrating superior performance across both metrics [1].

CDK1 inhibition Cyclin B Antiproliferative Purine comparison

7-Chloro Substituent Enables Efficient Nucleophilic Displacement for Derivative Synthesis

The 7-chloro group in 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine functions as an efficient leaving group for nucleophilic aromatic substitution reactions. Experimental studies demonstrate that chloro derivative intermediates can be used for direct nucleophilic substitution without requiring isolation as a pure compound, enabling streamlined synthetic workflows [1]. This reactivity profile allows conversion to 7-hydroxyamino, 7-trimethylammonio, and 7-hydrazino derivatives through straightforward nucleophilic displacement [2]. The 7-chloro group can also be converted to 7-methoxy via reaction with methanol/hydrogen chloride, facilitating subsequent bromomethylation for further derivatization [3].

Nucleophilic substitution Synthetic intermediate Derivative synthesis Chloro displacement

Pyrazolo[4,3-d]pyrimidine Scaffold Among Only Four Bioisostere Types Demonstrating Improved Biological Properties over Roscovitine

A comprehensive review of roscovitine bioisosteres evaluated multiple heterocyclic cores prepared as CDK inhibitors. Among the diverse bioisostere types explored, only four demonstrated improved biological properties compared to the parent purine scaffold: pyrazolo[1,5-a]-1,3,5-triazines, pyrazolo[1,5-a]pyrimidines, pyrazolo[1,5-a]pyridines, and pyrazolo[4,3-d]pyrimidines [1]. This establishes pyrazolo[4,3-d]pyrimidine as one of a select group of validated purine replacements with proven activity enhancement. Other bioisostere types tested did not achieve improved biological properties [1].

Roscovitine bioisostere Scaffold comparison CDK inhibitor Drug discovery

Optimal Application Scenarios for 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine in Research and Development


CDK2 and CDK1 Inhibitor Lead Optimization

This compound serves as an optimal starting scaffold for generating 7-amino-substituted CDK2 and CDK1 inhibitors via nucleophilic displacement of the 7-chloro group. The 3,7-disubstituted pyrazolo[4,3-d]pyrimidine scaffold has demonstrated superior CDK1/cyclin B inhibition compared to 6,9-disubstituted purines [1]. Researchers developing selective CDK inhibitors for oncology applications should prioritize this scaffold over purine-based alternatives, as the pyrazolo[4,3-d]pyrimidine core is one of only four bioisostere types with proven improved biological properties over roscovitine [2].

Focused Kinase Inhibitor Library Synthesis

The 7-chloro group enables parallel synthesis of diverse analog libraries through nucleophilic aromatic substitution with various amines, alcohols, and thiols. The chloro derivative can be used for direct substitution without isolation [1], enabling efficient library production. The resulting derivatives are expected to show enhanced cellular potency compared to purine-based analogs, as demonstrated in direct head-to-head comparisons of pyrazolo[4,3-d]pyrimidine bioisosteres versus the purine CDK inhibitor CR8 [3]. This makes the compound a strategic choice for generating focused kinase inhibitor screening collections.

Purine Bioisostere Replacement Programs

For programs seeking to replace purine scaffolds in existing lead series, 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine provides a validated entry point to the pyrazolo[4,3-d]pyrimidine bioisostere class. This scaffold is among the select few purine replacements that have demonstrated improved biological properties in systematic evaluations [2]. The 3-methyl and 7-chloro substitution pattern aligns with the 3,7-disubstituted architecture shown to outperform 6,9-disubstituted purines in CDK inhibition assays [1].

Anticancer Agent Development Targeting Cell Cycle Regulation

Derivatives of this scaffold have demonstrated antiproliferative activity against multiple human cancer cell lines including HCT-116, MCF-7, HepG2, and A549 [1]. The scaffold enables modulation of CDK inhibitory properties through variation of substituents introduced at the 7-position via nucleophilic displacement of the chloro group [1]. The demonstrated superiority of pyrazolo[4,3-d]pyrimidines over purines in cellular assays [3] supports the strategic selection of this scaffold for cell cycle-targeted anticancer programs over traditional purine-based approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.